molecular formula C14H22N4O3S B215211 3-({[(Isopropylamino)carbonyl]amino}sulfonyl)-4-(1-piperidinyl)pyridine

3-({[(Isopropylamino)carbonyl]amino}sulfonyl)-4-(1-piperidinyl)pyridine

Cat. No. B215211
M. Wt: 326.42 g/mol
InChI Key: UVHKYDKEGCOLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(Isopropylamino)carbonyl]amino}sulfonyl)-4-(1-piperidinyl)pyridine, also known as PSB-603, is a pyridine-based compound that has gained attention in the scientific community due to its potential therapeutic applications. PSB-603 has been extensively studied for its mechanism of action and its effects on biochemical and physiological processes.

Mechanism of Action

The exact mechanism of action of 3-({[(Isopropylamino)carbonyl]amino}sulfonyl)-4-(1-piperidinyl)pyridine is not fully understood. However, it has been suggested that 3-({[(Isopropylamino)carbonyl]amino}sulfonyl)-4-(1-piperidinyl)pyridine may work by inhibiting the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-({[(Isopropylamino)carbonyl]amino}sulfonyl)-4-(1-piperidinyl)pyridine has been found to have several biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 3-({[(Isopropylamino)carbonyl]amino}sulfonyl)-4-(1-piperidinyl)pyridine has also been found to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-({[(Isopropylamino)carbonyl]amino}sulfonyl)-4-(1-piperidinyl)pyridine in lab experiments is its specificity for certain enzymes involved in the inflammatory response. This allows for more targeted research and potential therapeutic applications. However, one limitation of using 3-({[(Isopropylamino)carbonyl]amino}sulfonyl)-4-(1-piperidinyl)pyridine in lab experiments is its potential toxicity, which must be taken into consideration when conducting research.

Future Directions

There are several potential future directions for research involving 3-({[(Isopropylamino)carbonyl]amino}sulfonyl)-4-(1-piperidinyl)pyridine. One area of research could focus on the development of 3-({[(Isopropylamino)carbonyl]amino}sulfonyl)-4-(1-piperidinyl)pyridine derivatives with improved efficacy and reduced toxicity. Another area of research could focus on the potential use of 3-({[(Isopropylamino)carbonyl]amino}sulfonyl)-4-(1-piperidinyl)pyridine in combination with other anti-inflammatory agents for the treatment of inflammatory diseases. Additionally, further research could be conducted to investigate the potential anti-cancer properties of 3-({[(Isopropylamino)carbonyl]amino}sulfonyl)-4-(1-piperidinyl)pyridine and its derivatives.

Synthesis Methods

The synthesis of 3-({[(Isopropylamino)carbonyl]amino}sulfonyl)-4-(1-piperidinyl)pyridine involves the reaction of 3-amino-4-(1-piperidinyl)pyridine with isopropyl chloroformate and then with sulfamide. The resulting compound is then purified through recrystallization.

Scientific Research Applications

3-({[(Isopropylamino)carbonyl]amino}sulfonyl)-4-(1-piperidinyl)pyridine has been studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 3-({[(Isopropylamino)carbonyl]amino}sulfonyl)-4-(1-piperidinyl)pyridine has also been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro.

properties

Product Name

3-({[(Isopropylamino)carbonyl]amino}sulfonyl)-4-(1-piperidinyl)pyridine

Molecular Formula

C14H22N4O3S

Molecular Weight

326.42 g/mol

IUPAC Name

1-(4-piperidin-1-ylpyridin-3-yl)sulfonyl-3-propan-2-ylurea

InChI

InChI=1S/C14H22N4O3S/c1-11(2)16-14(19)17-22(20,21)13-10-15-7-6-12(13)18-8-4-3-5-9-18/h6-7,10-11H,3-5,8-9H2,1-2H3,(H2,16,17,19)

InChI Key

UVHKYDKEGCOLTO-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)N2CCCCC2

Canonical SMILES

CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)N2CCCCC2

Origin of Product

United States

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